2-{[1-(5-bromofuran-2-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
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Overview
Description
2-{[1-(5-bromofuran-2-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a bromofuran moiety, a piperidine ring, and a dimethylpyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-bromofuran-2-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the bromofuran and piperidine intermediates. The bromofuran intermediate can be synthesized by bromination of furan-2-carboxaldehyde using bromine in the presence of a suitable solvent like dichloromethane. The piperidine intermediate is prepared by reacting piperidine with a carbonyl compound under basic conditions.
The final step involves the coupling of the bromofuran and piperidine intermediates with 4,6-dimethylpyrimidine under appropriate reaction conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-bromofuran-2-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The carbonyl group in the bromofuran moiety can be reduced to form alcohols.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
2-{[1-(5-bromofuran-2-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[1-(5-bromofuran-2-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The piperidine and pyrimidine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(5-chlorofuran-2-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
- 2-{[1-(5-fluorofuran-2-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
- 2-{[1-(5-iodofuran-2-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
Uniqueness
The uniqueness of 2-{[1-(5-bromofuran-2-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine lies in its bromofuran moiety, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3/c1-10-8-11(2)19-16(18-10)22-12-4-3-7-20(9-12)15(21)13-5-6-14(17)23-13/h5-6,8,12H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHAGGACGZDAQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(O3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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